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molecular formula C12H15NO3 B8280759 Ethyl 2-(4-pyridylmethyl)acetoacetate

Ethyl 2-(4-pyridylmethyl)acetoacetate

Cat. No. B8280759
M. Wt: 221.25 g/mol
InChI Key: NISLLLKCAMZRRG-UHFFFAOYSA-N
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Patent
US07872142B2

Procedure details

Ethyl acetoacetate (5.20 g), piridine-4-aldehyde (4.28 g), piperidine 0.4 ml) and AcOH (0.24 ml) are mixed in CH2Cl2 (150 ml) at room temperature under nitrogen atmosphere. The reaction mixture is stirred overnight and the solvent is removed. The residue is dissolved in EtOH (150 ml). 10% Pd/C (1.0 g) is added and reaction mixture is stirred at room temperature under hydrogen for 7 hours. Concentration under reduced pressure after Celite® filtration afford Ethyl 2-(4-pyridylmethyl)acetoacetate (8.0 g) as colorless oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[N:10]1[CH:15]=[CH:14][C:13]([CH:16]=O)=[CH:12][CH:11]=1.N1CCCCC1.CC(O)=O>C(Cl)Cl>[N:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH:2]([C:3]([CH3:5])=[O:4])[C:1]([O:7][CH2:8][CH3:9])=[O:6])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
4.28 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.24 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOH (150 ml)
ADDITION
Type
ADDITION
Details
10% Pd/C (1.0 g) is added
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
is stirred at room temperature under hydrogen for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration under reduced pressure
FILTRATION
Type
FILTRATION
Details
after Celite® filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC=C(C=C1)CC(C(=O)OCC)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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